8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a thiadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in pathogens. Additionally, the chromene core may interact with cellular pathways involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
- 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid
Uniqueness
What sets 8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of a chromene core and a thiadiazole ring. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
8-methyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-8(2)15-18-19-16(23-15)17-14(21)12-7-11(20)10-6-4-5-9(3)13(10)22-12/h4-8H,1-3H3,(H,17,19,21) |
InChI Key |
BPVHCSNVJBLGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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